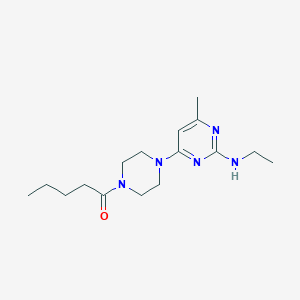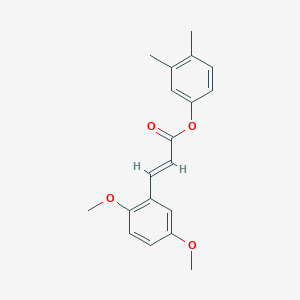![molecular formula C19H15N3O5 B5542965 2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including ring closure and functional group transformations. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound via ring-opening followed by ring closure reactions, highlighting the intricate steps involved in creating complex molecules with specific functional groups and structures. Such methodologies can be indicative of the synthetic routes that might be employed for the target compound, emphasizing the role of elemental analysis and spectral data in establishing chemical structures (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The determination of molecular structures often involves spectroscopic methods and crystallography. Moser, Bertolasi, and Vaughan (2005) provided an example of determining the crystal structure of a complex molecule through X-ray diffraction analysis. This technique is crucial for understanding the spatial arrangement of atoms within a molecule, which directly impacts its reactivity and physical properties. Their work illustrates the importance of addressing molecular disorder and the orientation of functional groups within the crystal lattice (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by molecular structure. Studies on related compounds have explored these aspects through theoretical and experimental approaches. For example, the synthesis and reactivity of compounds involving methoxyl groups and their influence on electronic absorption spectra and thermodynamic parameters have been examined, providing insights into how structural features affect chemical behavior (Yan et al., 2017).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting points, and crystal structures, are also significantly affected by their molecular structures. Investigations into compounds with similar functional groups have shown how X-ray powder diffraction (XRPD) and density functional theory (DFT) can be used to analyze and predict these properties. Such studies offer valuable information on the solid-state characteristics and stability of complex molecules (Rahmani et al., 2017).
Applications De Recherche Scientifique
Electroluminescent Device Improvement
Research by Yan et al. (2017) explored methoxyl modification in iridium complexes, demonstrating how the placement of methoxyl groups affects the electrochemical, photophysical properties, and performance of electrophosphorescent devices. These modifications led to highly efficient green- and orange-emitting devices, showcasing the utility of methoxyl groups (like those in the target compound) in tuning molecular energy levels and emissive color without sacrificing device performance (Yan et al., 2017).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, showcasing the role of methoxyphenyl groups in facilitating intermolecular cycloadditions. This research highlights the versatility of methoxy-containing compounds in green chemistry and organic synthesis (Kumar et al., 2017).
Nucleophilic Aromatic Substitution
Iesce et al. (2003) demonstrated the first nucleophilic aromatic substitution of suitably activated 2-methoxyfurans with Grignard reagents. This study illustrates the chemical reactivity of methoxyfurans under certain conditions, leading to the formation of tertiary alcohols or SNAr products, which could be relevant for the synthesis or modification of complex organic molecules (Iesce et al., 2003).
Quantum Studies and Thermodynamic Properties
Halim and Ibrahim (2022) focused on the synthesis and evaluation of a novel compound with a methoxy group, similar in structure to the target compound, for its quantum studies, non-linear optical (NLO) properties, and thermodynamic stability. Such research underscores the potential of methoxy-containing compounds in material science, particularly in the development of new materials with desirable optical and thermal properties (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-25-17-10-13(11-21-22-18(23)14-4-2-8-20-12-14)6-7-15(17)27-19(24)16-5-3-9-26-16/h2-12H,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVJJSVOZUJWOG-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)
![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)